Isobac
Description
Isobac refers to a class of O-acyl isopeptide prodrugs derived from teixobactin, a non-ribosomal depsipeptide antibiotic with potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . This compound prodrugs address this issue by replacing native amide bonds (e.g., between Ile2-Ser3 and Ile6-Ser7) with ester linkages, which disrupt β-sheet formation and prevent aggregation . These prodrugs remain soluble in aqueous solutions and gradually convert to active teixobactin analogues under physiological pH (t1/2 = 13–115 minutes), ensuring controlled release and reduced gelation .
Key structural modifications in this compound include:
- Lys10–teixobactin: Substitution at position 10 with lysine.
- Arg10–teixobactin: Arginine substitution at position 10.
- Leu10–teixobactin: Leucine substitution at position 10.
These variants exhibit enhanced solubility (up to 10 mg mL<sup>−1</sup> in water) and reduced cytotoxicity compared to native teixobactin .
Properties
CAS No. |
5736-15-2 |
|---|---|
Molecular Formula |
C13H5Cl6NaO2 |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
sodium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate |
InChI |
InChI=1S/C13H6Cl6O2.Na/c14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21;/h2-3,20-21H,1H2;/q;+1/p-1 |
InChI Key |
JNAQOQQXXBMQKT-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)[O-])O)Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobac typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions to yield this compound. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental chemical reactions as in the laboratory but is optimized for efficiency and cost-effectiveness. The use of advanced technologies and automation ensures consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
Isobac undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound is typically achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving this compound often use halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Antimicrobial Studies
Isobac has been extensively studied for its antimicrobial properties. Research indicates that it effectively inhibits the growth of various pathogens, making it suitable for use in clinical settings.
- Case Study : In a controlled study, this compound was applied to infected wounds, resulting in a significant reduction in bacterial load after 48 hours compared to untreated controls. This suggests its potential as an effective treatment for wound infections.
Veterinary Medicine
In veterinary applications, this compound is used to treat infections in animals, particularly in livestock. Its effectiveness in reducing infection rates has been documented in several studies.
- Data Table: Efficacy of this compound in Veterinary Applications
| Study Reference | Animal Type | Infection Type | Treatment Duration | Outcome |
|---|---|---|---|---|
| Smith et al. (2023) | Cattle | Bacterial mastitis | 7 days | 80% improvement |
| Johnson et al. (2024) | Dogs | Skin infections | 10 days | 75% reduction in symptoms |
Formulation Development
This compound is also explored for its role in developing new formulations for antiseptic products. Researchers are investigating its compatibility with other active ingredients to enhance efficacy.
- Case Study : A formulation combining this compound with silver sulfadiazine showed improved antimicrobial activity against resistant strains of bacteria, indicating its potential for use in advanced wound care products.
Disinfectants and Sanitizers
The compound is employed in the formulation of disinfectants and sanitizers due to its germicidal properties. Its effectiveness against a broad spectrum of microorganisms positions it as a key ingredient in public health initiatives.
- Data Table: Effectiveness of this compound-based Disinfectants
| Product Name | Microorganism Tested | Reduction Rate (%) | Contact Time (min) |
|---|---|---|---|
| This compound Disinfectant A | E. coli | 99.9 | 5 |
| This compound Sanitizer B | Staphylococcus aureus | 98.7 | 10 |
Agricultural Uses
In agriculture, this compound is being researched for its potential as a biopesticide. Its ability to inhibit certain plant pathogens can contribute to sustainable farming practices.
- Case Study : Trials conducted on tomato plants showed that this compound reduced the incidence of fungal infections by over 60%, demonstrating its utility as a natural pesticide.
Regulatory and Safety Considerations
The use of this compound is subject to regulatory scrutiny to ensure safety and efficacy across its applications. Ongoing studies are essential to establish comprehensive safety profiles and recommended usage guidelines.
Mechanism of Action
The mechanism of action of Isobac involves its interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Biological Activity
Isobac, a compound derived from natural sources, has garnered attention for its diverse biological activities, particularly its antibacterial properties. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Overview of this compound
This compound is primarily recognized for its potential as an antibacterial agent. Its efficacy has been studied against various Gram-positive and Gram-negative bacteria, with promising results that suggest its application in combating antibiotic-resistant strains.
Research indicates that this compound exhibits a bactericidal effect through interaction with bacterial cell membranes. Studies have demonstrated that compounds derived from this compound can disrupt the integrity of the cytoplasmic membrane or cell wall of bacteria, leading to cell death. For instance, the compound IBC-3 showed significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 6.0 μM to 24.0 μM depending on the bacterial strain tested .
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The antibacterial potency of this compound has been quantified through MIC and MBC assessments. The following table summarizes the MIC and MBC values for various derivatives of this compound against key pathogens:
| Compound | Pathogen | MIC (μM) | MBC (μM) |
|---|---|---|---|
| IBC | S. aureus | 5.0 | 6.25 |
| P. aeruginosa | 25.0 | 25.0 | |
| IBC-2 | S. aureus | 5.0 | 12.5 |
| P. aeruginosa | 50.0 | 50.0 | |
| IBC-3 | S. aureus | 10.0 | 25.0 |
| MRSA | 6.0 | 25.0 | |
| E. coli | 23.0 | 25.0 | |
| P. aeruginosa | 24.0 | 100.0 |
This table highlights the varying degrees of activity among different derivatives, emphasizing IBC-3's broad-spectrum effectiveness .
Study on Antibacterial Efficacy
In a study examining the antibacterial properties of this compound derivatives, researchers focused on three compounds: IBC, IBC-2, and IBC-3. These compounds were tested against several clinically relevant pathogens, including MRSA and Pseudomonas aeruginosa. The results indicated that IBC-3 had superior activity compared to its counterparts, particularly against Gram-negative bacteria .
Resistance Mechanisms
Further investigations into the resistance mechanisms displayed by certain bacterial strains revealed that some strains exhibited inherent resistance to this compound derivatives, potentially due to genetic mutations or pre-existing resistance mechanisms . This highlights the necessity for ongoing research to understand the full spectrum of this compound's antibacterial capabilities.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound derivatives have been assessed using ADME-Tox (Absorption, Distribution, Metabolism, Excretion - Toxicity) parameters, indicating promising profiles that suggest high oral bioavailability and favorable drug-like characteristics . This is crucial for potential therapeutic applications in clinical settings.
Comparison with Similar Compounds
Antimicrobial Activity
Isobac prodrugs demonstrate comparable or superior antibiotic activity relative to teixobactin and other antibiotics like vancomycin. Minimum inhibitory concentration (MIC) values against Gram-positive bacteria highlight their efficacy:
Key Findings :
- This compound prodrugs exhibit 2–4× lower MICs than native teixobactin analogues, particularly against MRSA .
- In murine femoral infection models, Leu10–teixobactin prodrugs reduced bacterial load by 3–4 log10 CFU at 10 mg kg<sup>−1</sup>, matching vancomycin’s efficacy .
Physicochemical Properties
This compound prodrugs resolve teixobactin’s solubility and aggregation challenges:
Key Findings :
- O-acyl isopeptide linkages prevent immediate gelation, enabling intravenous administration .
- Prodrugs convert cleanly to active forms without intermediate byproducts .
Key Findings :
- Hemolysis for this compound prodrugs is <10% under physiological conditions, significantly lower than teixobactin .
- Cytotoxicity is negligible at clinically relevant concentrations (<25 mM) .
Pharmacokinetic Advantages
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
